molecular formula C18H20N2O B11085431 N-[(1Z)-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene]-4-methoxyaniline

N-[(1Z)-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene]-4-methoxyaniline

Cat. No.: B11085431
M. Wt: 280.4 g/mol
InChI Key: BTDGVORSUWUPHA-UHFFFAOYSA-N
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Description

N-[(1Z)-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene]-4-methoxyaniline is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by its unique structure, which includes a dihydroisoquinoline moiety and a methoxyaniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z)-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene]-4-methoxyaniline typically involves the condensation of 3,3-dimethyl-3,4-dihydroisoquinoline with 4-methoxyaniline under specific reaction conditions. One common method involves the use of a Lewis acid catalyst, such as zinc chloride, to facilitate the condensation reaction. The reaction is usually carried out in an organic solvent like toluene at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. Continuous flow reactors and automated synthesis platforms can be employed to optimize reaction conditions and improve yield. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(1Z)-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene]-4-methoxyaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its fully saturated analogs.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(1Z)-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene]-4-methoxyaniline has several applications in scientific research:

Mechanism of Action

The mechanism by which N-[(1Z)-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene]-4-methoxyaniline exerts its effects is primarily through interaction with specific molecular targets. In medicinal chemistry, it is believed to interact with neurotransmitter receptors and enzymes involved in signal transduction pathways. The compound’s ability to modulate these targets can lead to therapeutic effects, such as neuroprotection and anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • N-[(1Z)-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene]hydrazonium bromide
  • N-(pyridin-2-yl)amides
  • 3-bromoimidazo[1,2-a]pyridines

Uniqueness

N-[(1Z)-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene]-4-methoxyaniline stands out due to its unique combination of a dihydroisoquinoline core and a methoxyaniline group. This structural feature imparts distinct electronic and steric properties, making it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C18H20N2O

Molecular Weight

280.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-3,3-dimethyl-4H-isoquinolin-1-amine

InChI

InChI=1S/C18H20N2O/c1-18(2)12-13-6-4-5-7-16(13)17(20-18)19-14-8-10-15(21-3)11-9-14/h4-11H,12H2,1-3H3,(H,19,20)

InChI Key

BTDGVORSUWUPHA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=CC=CC=C2C(=N1)NC3=CC=C(C=C3)OC)C

Origin of Product

United States

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